REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[NH:14][C:15]1[CH:20]=[CH:19][C:18]([I:21])=[CH:17][C:16]=1[F:22])[C:10](=[O:23])[NH:9][CH2:8]2)=[O:4].[OH-].[Na+]>>[F:22][C:16]1[CH:17]=[C:18]([I:21])[CH:19]=[CH:20][C:15]=1[NH:14][C:13]1[CH:12]=[C:11]2[C:7]([CH2:8][NH:9][C:10]2=[O:23])=[CH:6][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2CNC(C2=CC1NC1=C(C=C(C=C1)I)F)=O
|
Name
|
IMS
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the IMS
|
Type
|
ADDITION
|
Details
|
the resultant solution was acidified to pH ˜5 by addition of aqueous hydrochloric acid (1M)
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)NC1=C(C=C2CNC(C2=C1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 116.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |